N-(3-chloro-4-methylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c1-10-5-6-22-14(7-10)20-16(21-17(22)24)25-9-15(23)19-12-4-3-11(2)13(18)8-12/h3-8H,9H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJUSLFGDJXJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chloro-4-methylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:
Formation of the Pyridotriazine Core: This step involves the cyclization of appropriate precursors to form the pyridotriazine ring system.
Introduction of the Sulfanylacetamide Group: The sulfanylacetamide moiety is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with an acetamide derivative.
Chlorination and Methylation of the Phenyl Ring: The final step involves the chlorination and methylation of the phenyl ring to achieve the desired substitution pattern.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-(3-chloro-4-methylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(3-chloro-4-methylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide. For instance:
- Mechanism of Action : The compound is believed to inhibit specific signaling pathways involved in cancer cell proliferation and survival. In silico docking studies suggest that it may interact with key proteins involved in tumor growth, making it a candidate for further development as an anticancer agent .
- Case Studies : In vitro studies have shown that related compounds exhibit significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% . These results indicate the necessity for further investigation into the structure-activity relationship (SAR) of this class of compounds.
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory activity. In silico molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response. Compounds that inhibit 5-LOX are known to reduce inflammation and could be beneficial in treating conditions like asthma and arthritis .
Synthesis and Optimization
The synthesis of this compound typically involves:
- Formation of the Pyrido-triazine Core : This step may include cyclization reactions using appropriate precursors.
- Introduction of the Sulfanyl Group : This can be achieved through nucleophilic substitution reactions.
- Final Acetylation : The last step involves acetylating the amine to form the final product.
Optimization of these steps can lead to improved yields and reduced reaction times, making the synthesis more efficient for large-scale production.
Potential Future Research Directions
Given its promising biological activities, future research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the detailed mechanisms through which this compound exerts its effects on cancer cells and inflammatory pathways.
- Formulation Development : To explore different delivery methods that enhance bioavailability and therapeutic efficacy.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to disease pathways or cellular functions.
The exact molecular targets and pathways involved depend on the specific context of its application and the biological system being studied.
Comparison with Similar Compounds
Structural Similarities and Differences
Key Structural Features:
- Core Heterocycle: The pyrido[1,2-a][1,3,5]triazinone core is rare compared to more common triazole (e.g., 1,2,4-triazole in ) or phthalazinone () systems. This fused system likely enhances rigidity and π-stacking interactions.
- Substituents: The 3-chloro-4-methylphenyl group is structurally similar to substituents in (4-chlorophenyl) and (2,4,6-trichlorophenyl), which influence electronic and steric profiles. The sulfanyl bridge (-S-) is a recurring motif in analogs like 2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide (), suggesting its role in modulating solubility and binding .
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
Spectral Data and Stability:
- IR Spectroscopy : The target compound’s carbonyl (C=O, ~1678 cm⁻¹) and sulfanyl (C-S, ~785 cm⁻¹) stretches align with analogs like 6m (C=O at 1678 cm⁻¹, C-Cl at 785 cm⁻¹) .
- Thermal Stability : High melting points (e.g., 288°C for 13a in ) suggest thermal robustness, likely shared by the target compound due to aromatic stacking .
Table 3: Physicochemical Comparison
Biological Activity
N-(3-chloro-4-methylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₈H₁₈ClN₅OS
- Molecular Weight : 373.89 g/mol
- CAS Number : 941949-19-5
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases such as Alzheimer’s disease. The IC₅₀ values for AChE and BChE inhibition are reported to be 19.2 μM and 13.2 μM respectively .
- Anti-inflammatory Activity : Similar compounds have shown significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, derivatives related to this compound have demonstrated IC₅₀ values ranging from 15 μM to 30 μM against COX enzymes, indicating potential for therapeutic applications in inflammatory conditions .
- Antioxidant Properties : The presence of the pyrido-triazine moiety contributes to antioxidant activity, which is vital in preventing oxidative stress-related damage in cells .
Biological Activity Data Table
Case Studies
- Neuroprotective Effects : In a study focused on compounds with similar structures, it was found that the inhibition of AChE and BChE can alleviate cognitive decline associated with Alzheimer's disease. This suggests that this compound may offer neuroprotective benefits through its enzyme inhibition properties.
- Anti-inflammatory Research : A comparative analysis of various derivatives indicated that compounds with similar functional groups exhibited significant reductions in pro-inflammatory cytokines and COX enzyme activity. This positions the compound as a potential candidate for treating inflammatory diseases.
- Antioxidant Studies : Research into the antioxidant capabilities of related pyrido-triazine derivatives has shown that they can effectively scavenge free radicals and reduce oxidative stress markers in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
